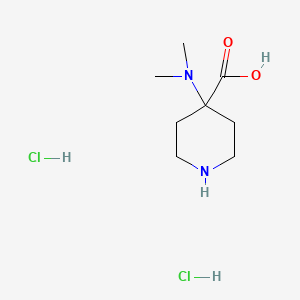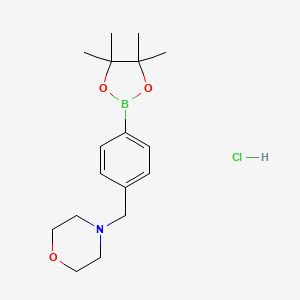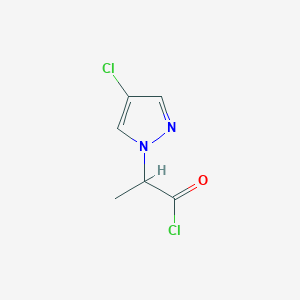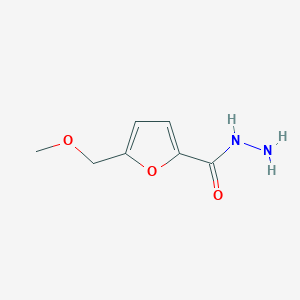
2-(Cyclohexylamino)-1-(4-fluorophenyl)ethanone
Overview
Description
2-(Cyclohexylamino)-1-(4-fluorophenyl)ethanone, commonly referred to as 2C-F, is an analog of the phenethylamine family of compounds. It was first synthesized in the early 1970s by Alexander Shulgin and is a psychoactive compound with hallucinogenic properties. It is structurally related to the phenethylamine family of compounds and is known to have a wide range of effects on the human body. The effects of 2C-F are similar to those of other psychedelics, such as LSD, psilocybin, and mescaline.
Scientific Research Applications
2C-F has been studied for its potential therapeutic and medical applications. It has been studied for its potential to treat a variety of conditions, including depression, anxiety, and addiction. It has also been studied for its potential to act as an antidepressant, anxiolytic, and antipsychotic. Additionally, 2C-F has been studied for its potential to reduce the symptoms of Parkinson's disease and to treat chronic pain.
Mechanism of Action
The mechanism of action of 2C-F is not yet fully understood. However, it is believed to act as an agonist at serotonin 5-HT2A and 5-HT2C receptors, as well as at dopamine D2 receptors. It is also believed to act as an antagonist at serotonin 5-HT1A receptors. It is thought that the effects of 2C-F are mediated by these receptors, which are involved in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects
The effects of 2C-F on the human body are similar to those of other psychedelics. It has been shown to produce a range of perceptual and cognitive effects, including changes in perception, altered states of consciousness, and feelings of euphoria. It can also produce visual and auditory hallucinations, as well as changes in thought patterns and emotions. Additionally, it has been shown to produce physiological effects, including increased heart rate, increased blood pressure, and increased body temperature.
Advantages and Limitations for Lab Experiments
2C-F has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize, making it a convenient compound to use in experiments. Additionally, it is relatively safe to use in laboratory experiments, as it has a low toxicity and is not known to be addictive. However, it is still important to use caution when handling and using 2C-F in laboratory experiments, as it can still produce psychoactive effects.
Future Directions
There are a number of potential future directions for the study of 2C-F. One potential direction is to explore its potential therapeutic and medical applications. Additionally, further research could be conducted to explore the mechanisms of action of 2C-F and to better understand its effects on the human body. Additionally, further research could be conducted to explore the potential for 2C-F to be used as a recreational drug. Finally, further research could be conducted to explore the potential for 2C-F to be used as an industrial chemical.
properties
IUPAC Name |
2-(cyclohexylamino)-1-(4-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO/c15-12-8-6-11(7-9-12)14(17)10-16-13-4-2-1-3-5-13/h6-9,13,16H,1-5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTFWWXGDWNBAAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2,5-dimethoxyaniline](/img/structure/B1463633.png)





![4-[(2-Propynyloxy)methyl]piperidine hydrochloride](/img/structure/B1463645.png)